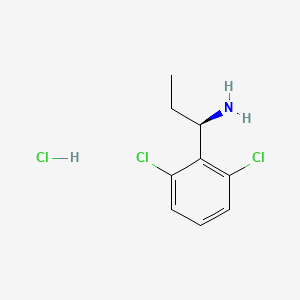

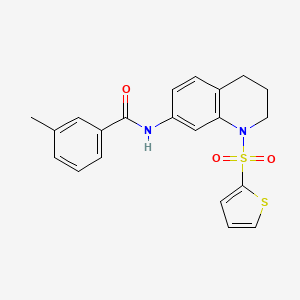

![molecular formula C15H11N3O3S B2632408 2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one CAS No. 899946-37-3](/img/structure/B2632408.png)

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical properties that make it an ideal candidate for use in various experiments and studies. In

Aplicaciones Científicas De Investigación

Electrochromic Devices

Research on soluble conducting polymers incorporating thiophene and nitrophenyl groups has led to the development of materials suitable for electrochromic devices. Polymers derived from monomers similar in structure to the compound have shown promising electrochromic properties, such as fast switching times and significant contrast ratios, making them potential candidates for applications in smart windows, displays, and adaptive camouflage materials (Variş et al., 2006).

Antitumor Activities

Compounds featuring nitrophenyl and thiophene moieties have been evaluated for their antitumor activities. A novel compound with a structure that includes these functional groups demonstrated high potency against human lung and hepatocellular carcinoma cell lines, suggesting the therapeutic potential of such molecules in cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Environmental Bioremediation

Studies on microbes capable of degrading toxic compounds with nitrophenyl and thiophene structures have highlighted the importance of such organisms in environmental bioremediation. For instance, Ralstonia sp. SJ98 can utilize nitrophenol derivatives as carbon sources, indicating the potential for these microbes to contribute to the degradation of pesticide residues and other pollutants in the environment (Bhushan et al., 2000).

Neonicotinoid Insecticides

Research into neonicotinoid insecticides has produced compounds with thiophene and nitroimino groups, showcasing exceptional insecticidal activity across a broad spectrum of pests. These compounds, including thiamethoxam, offer effective pest control with low application rates, making them suitable for integrated pest management strategies in agriculture (Maienfisch et al., 2001).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoato compounds have been explored as sensitizers for Eu(III) and Tb(III) luminescence. These studies demonstrate the potential for such molecules to enhance the luminescence efficiency of lanthanide ions, suggesting applications in the development of luminescent materials for lighting, displays, and bioimaging (Viswanathan & Bettencourt-Dias, 2006).

Mecanismo De Acción

Target of action

Nitrophenyl compounds, thiophenes, and pyridazines have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA . .

Mode of action

The mode of action of these compounds can vary widely depending on their specific structure and the biological target they interact with . Without specific information, it’s difficult to say how “2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one” interacts with its targets.

Biochemical pathways

Nitrophenyl compounds, thiophenes, and pyridazines can affect a variety of biochemical pathways, depending on their specific targets

Result of action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects . Without specific information, it’s difficult to say what the effects of “this compound” would be.

Propiedades

IUPAC Name |

2-[(3-nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-15-7-6-13(14-5-2-8-22-14)16-17(15)10-11-3-1-4-12(9-11)18(20)21/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXDWAKMPHNAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2632325.png)

![5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2632326.png)

![1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2632327.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2632337.png)

![2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B2632338.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632344.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2632345.png)